molecular formula C14H19IN2O B7564116 N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide

Cat. No. B7564116
M. Wt: 358.22 g/mol
InChI Key: LQVJJPZEJBTFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide, also known as 4-IBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to have promising effects in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. One study showed that N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and signaling pathways. Additionally, N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide in lab experiments is its potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide. One area of research could focus on optimizing the synthesis method to increase the yield and purity of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide and how it can be optimized for therapeutic use. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide in humans.

Synthesis Methods

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide involves the reaction of 4-iodobenzoyl chloride with N-(1-ethylpyrrolidin-2-yl)methylamine in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O/c1-2-17-9-3-4-13(17)10-16-14(18)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVJJPZEJBTFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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